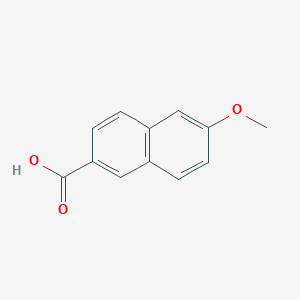

6-メトキシ-2-ナフトエ酸

概要

説明

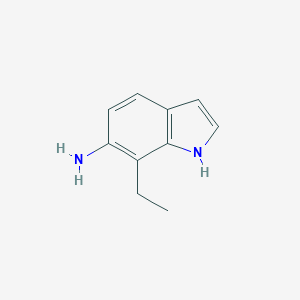

CAS番号は2471-70-7、分子量は202.21 g/molです 。この化合物は、痛みや炎症を軽減するために一般的に使用される非ステロイド系抗炎症薬(NSAID)であるナプロキセンに関連しています。

科学的研究の応用

Naproxen impurity O finds applications in:

Forensics and Toxicology: Its presence in biological samples can aid in drug testing and forensic investigations.

Pharmaceutical Research: Understanding its behavior helps improve drug formulations and safety profiles.

作用機序

ナプロキセン不純物 Oの正確な作用機序は、十分に文書化されていません。ナプロキセンと同様に、シクロオキシゲナーゼ(COX)酵素を阻害し、プロスタグランジンの合成と炎症を抑制すると考えられています。

6. 類似の化合物との比較

ナプロキセン不純物 Oは、その特定の構造のためにユニークですが、他のナフトエ酸誘導体に関連しています。類似の化合物には、以下が含まれます。

- ナプロキセン(親化合物)

- 同様の骨格を持つその他のNSAID

生化学分析

Biochemical Properties

It is known to be an NMDA receptor modulator . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when this happens it allows positively charged ions to flow through the cell membrane .

Cellular Effects

As an NMDA receptor modulator, it could potentially influence cell function by modulating the activity of these receptors . NMDA receptors play a key role in controlling synaptic plasticity and memory function .

Molecular Mechanism

As an NMDA receptor modulator, it may exert its effects at the molecular level by binding to these receptors and influencing their activity .

準備方法

合成経路:: ナプロキセン不純物 Oの合成経路には、以下の手順が含まれます。

メチル化: メトキシ基(CH₃O)を導入するために、適切な試薬を用いて2-ナフトエ酸をメチル化します。

カルボキシル化: メトキシナフタレン中間体をカルボキシル化して、6-メトキシ-2-ナフトエ酸を生成します。

反応条件:: これらの手順で使用される特定の反応条件と試薬は、選択した合成アプローチによって異なる場合があります。工業生産方法は、通常、効率と収率のためにこれらの手順を最適化します。

化学反応の分析

ナプロキセン不純物 Oは、さまざまな化学反応を受ける可能性があります。

酸化: 特定の条件下で酸化されやすい可能性があります。

置換: カルボン酸基は、置換反応に関与する可能性があります。

試薬と条件: 一般的な試薬には、酸化剤、ルイス酸、求核剤などがあります。

主な生成物: 主な生成物は、6-メトキシ-2-ナフトエ酸自体です。

4. 科学研究への応用

ナプロキセン不純物 Oは、以下のような用途があります。

法医学および毒物学: 生物学的サンプル中のその存在は、薬物検査や法医学調査に役立ちます。

製薬研究: その挙動を理解することで、製剤の改善と安全性プロファイルの向上に役立ちます。

類似化合物との比較

While Naproxen impurity O is unique due to its specific structure, it is related to other naphthoic acid derivatives. Similar compounds include:

- Naproxen (the parent compound)

- Other NSAIDs with similar backbones

特性

IUPAC Name |

6-methoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-11-5-4-8-6-10(12(13)14)3-2-9(8)7-11/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBILXXOZFORFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179448 | |

| Record name | 6-Methoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2471-70-7 | |

| Record name | 6-Methoxy-2-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2471-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002471707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2471-70-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHOXY-2-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65IH1SV66A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

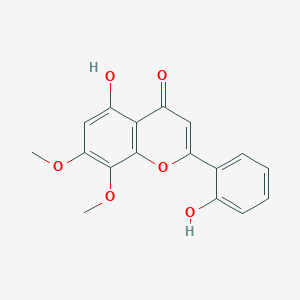

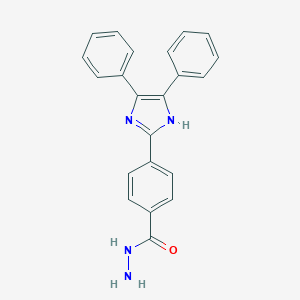

Q1: How is 6-methoxy-2-naphthoic acid used in the development of new anti-inflammatory drugs?

A1: In this study [], 6-methoxy-2-naphthoic acid serves as a key starting material for the synthesis of a series of 2-(6-methoxy-2-naphthyl)-5-aryl-1,3,4-oxadiazoles. These oxadiazole derivatives were designed based on the principle of molecular hybridization, aiming to combine the potential anti-inflammatory properties of both the naphthalene and oxadiazole moieties. The synthesis involves reacting 6-methoxy-2-naphthoic acid hydrazide (derived from 6-methoxy-2-naphthoic acid) with various substituted aromatic carboxylic acids. This reaction yields the desired 2-(6-methoxy-2-naphthyl)-5-aryl-1,3,4-oxadiazoles.

Q2: What information about the synthesized compounds' structure was obtained, and how was it confirmed?

A2: The newly synthesized 2-(6-methoxy-2-naphthyl)-5-aryl-1,3,4-oxadiazoles were characterized using a combination of spectroscopic techniques []. This included:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)

![2-[(2-Phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B124724.png)

![(S)-Tetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-3(2H)-one 1,1-dioxide](/img/structure/B124725.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-(1-methylethyl)-(9CI)](/img/structure/B124736.png)

![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)